molecular formula C10H14N2O2 B1275581 N-butyl-4-nitroaniline CAS No. 58259-34-0

N-butyl-4-nitroaniline

Cat. No.: B1275581
CAS No.: 58259-34-0
M. Wt: 194.23 g/mol
InChI Key: KCTYPOBEIDJYGF-UHFFFAOYSA-N
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Description

N-butyl-4-nitroaniline is an organic compound with the molecular formula C10H14N2O2. It is known for its applications in nonlinear optical and optoelectronic devices due to its unique properties as an organic chromophore crystal . The compound is characterized by its yellow crystalline appearance and is used in various scientific and industrial applications.

Mechanism of Action

Target of Action

N-butyl-4-nitroaniline, an organic chromophore crystal , primarily targets the aromatic nitro group and the aromatic amine group . The nitro group is a meta director, meaning it directs incoming electrophiles to the meta position relative to itself . The amine group is an ortho/para director, directing incoming electrophiles to the ortho and para positions .

Mode of Action

The mode of action of this compound involves a series of reactions. The nitro group undergoes nitration as the first step . Following nitration, the nitro group is converted to an amine . This conversion must occur last because the amine group is an ortho/para director . The compound’s interaction with its targets results in changes to the structure and properties of the molecule .

Biochemical Pathways

The compound’s interactions with the nitro and amine groups suggest that it may influence pathways involving these functional groups .

Result of Action

The result of this compound’s action is the formation of a molecule with altered structural and electronic properties . The compound’s interactions with its targets result in changes to the structure and properties of the molecule . The compound’s quantum chemical calculations, such as HOMO-LUMO and molecular electrostatic potential, were calculated and presented for this compound .

Action Environment

The action environment of this compound can influence its action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interactions with its targets and its overall behavior . .

Safety and Hazards

N-butyl-4-nitroaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, and specific target organ toxicity - (repeated exposure). The target organs are blood, hematopoietic system .

Biochemical Analysis

Biochemical Properties

N-butyl-4-nitroaniline plays a significant role in biochemical reactions, particularly in the field of nonlinear optics. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interaction with these biomolecules is primarily through hydrogen bonding and intermolecular charge transfer. These interactions enhance the nonlinear optical response of this compound, making it a valuable compound in optoelectronic applications .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways includes the modulation of protein kinases and phosphatases, which are crucial for cellular communication and function. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes and proteins, altering their activity. This binding can result in either inhibition or activation of the enzyme, depending on the nature of the interaction. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the expression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties. Long-term exposure to this compound can result in alterations in cellular function, including changes in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism. Toxic or adverse effects have been observed at high doses, including cellular damage and disruption of normal cellular processes. These threshold effects highlight the importance of dosage in studying the biochemical properties of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels by modulating the activity of specific enzymes. These interactions can lead to changes in the overall metabolic profile of cells, influencing cellular function and health .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can affect its biochemical properties and interactions with other biomolecules .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical properties .

Preparation Methods

N-butyl-4-nitroaniline can be synthesized through a slow solvent evaporation method . This involves dissolving the compound in a suitable solvent and allowing it to evaporate slowly, leading to the formation of single crystals. The process is typically carried out under controlled conditions to ensure the purity and quality of the crystals. Industrial production methods may involve large-scale recrystallization processes to obtain the compound in its pure form .

Properties

IUPAC Name

N-butyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-3-8-11-9-4-6-10(7-5-9)12(13)14/h4-7,11H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTYPOBEIDJYGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396621
Record name N-butyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58259-34-0
Record name N-Butyl-4-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58259-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-butyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential optoelectronic applications of N-butyl-4-nitroaniline based on its investigated properties?

A1: The research article [] investigates the growth, spectral, and quantum chemical properties of this compound single crystals. The study highlights its potential for nonlinear optical (NLO) and optoelectronic device applications. [] This is attributed to the material's strong optical absorption in the blue region and large hyperpolarizability, suggesting its suitability for applications such as frequency doubling, optical switching, and data storage. []

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